![molecular formula C17H19NO4 B5396669 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, also known as DMF-DMA, is a synthetic compound that has gained attention in the scientific community for its potential applications in biochemical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is believed to exert its effects by interacting with specific proteins or ion channels in cells, leading to changes in cell signaling and physiological processes. Its precise mechanism of action is still being investigated, but early studies suggest that it may modulate the activity of certain ion channels or alter the structure of proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one can affect a range of biochemical and physiological processes, including calcium signaling, protein-protein interactions, and cell proliferation. It has been shown to inhibit the activity of certain ion channels and to alter the structure of proteins involved in cell signaling pathways. These effects make it a promising tool for investigating various biological processes and for developing new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one offers several advantages for use in lab experiments, including its ability to act as a fluorescent probe for detecting protein-protein interactions and its potential as a therapeutic agent for treating cancer. However, it also has limitations, including its relatively complex synthesis method and the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research involving 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. These include investigating its potential as a therapeutic agent for treating cancer, exploring its effects on various ion channels and proteins involved in cell signaling pathways, and developing new methods for synthesizing and purifying the compound. Further research is needed to fully understand the potential applications of 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in biochemical research and to develop new tools and therapies based on its unique properties.
Métodos De Síntesis
The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one involves several steps, including the condensation of 2,5-dimethoxyaniline with 5-methyl-2-furancarboxaldehyde, followed by the addition of malononitrile and subsequent cyclization. The resulting product is 3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, which can be purified and used in various research applications.
Aplicaciones Científicas De Investigación
3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the role of ion channels in cell signaling, and as a potential therapeutic agent for treating cancer. Its unique chemical structure and properties make it a valuable tool for investigating a wide range of biological processes.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11(9-15(19)17-7-5-12(2)22-17)18-14-10-13(20-3)6-8-16(14)21-4/h5-10,18H,1-4H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFAWMUKWYJKX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)
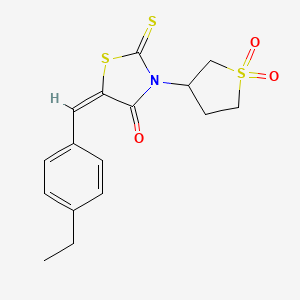
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5396610.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)
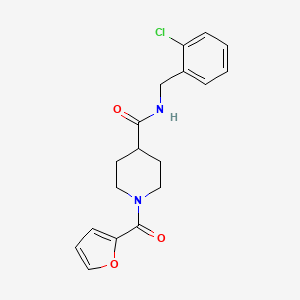
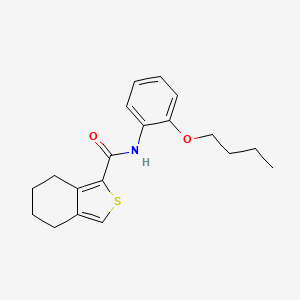
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)
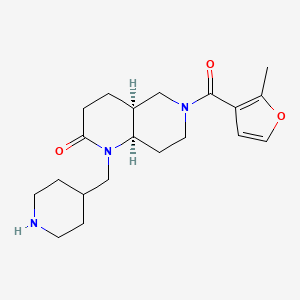

![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)
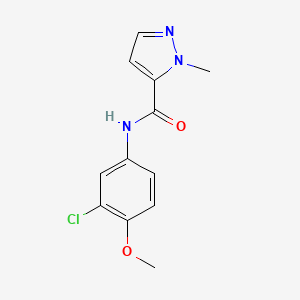
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)